molecular formula C12H20O2 B8034634 Tricyclo[5.2.1.0(2,6)]decanedimethanol

Tricyclo[5.2.1.0(2,6)]decanedimethanol

Cat. No.: B8034634
M. Wt: 196.29 g/mol
InChI Key: ZFZDWMXUMXACHS-IACGZSPGSA-N
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Description

Tricyclo[5.2.1.0(2,6)]decanedimethanol is a chemical compound with the molecular formula C12H20O2. It is a colorless to almost colorless clear liquid at room temperature and is known for its unique tricyclic structure. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclo[5.2.1.0(2,6)]decanedimethanol can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. The resulting intermediate is then subjected to reduction and hydroxylation to introduce the hydroxymethyl groups at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored under inert gas to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.2.1.0(2,6)]decanedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tricyclo[5.2.1.0(2,6)]decanedimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[5.2.1.0(2,6)]decanedimethanol involves its ability to undergo various chemical transformations due to its reactive hydroxymethyl groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Bis(hydroxymethyl)tricyclo[5.2.1.0(2,6)]decane: Similar structure but different functional groups.

    Dicyclopentyldimethylene diacrylate: Used in similar applications but has different reactivity.

    Dimethyloldicyclopentane diacrylate: Another related compound with distinct properties

Uniqueness

Tricyclo[5.2.1.0(2,6)]decanedimethanol is unique due to its tricyclic structure and the presence of two hydroxymethyl groups, which confer high reactivity and versatility. This makes it particularly valuable in the synthesis of complex organic molecules and high-performance materials .

Properties

IUPAC Name

[(1R,7R)-8-(hydroxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-5-7-1-10-8-3-9(6-14)11(4-8)12(10)2-7/h7-14H,1-6H2/t7?,8-,9?,10?,11-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZDWMXUMXACHS-IACGZSPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C3CC(C2C3)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC([C@H]1C3C2CC(C3)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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